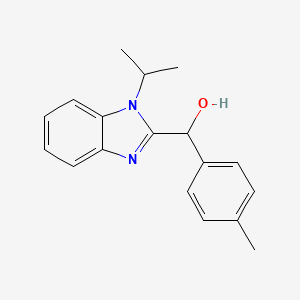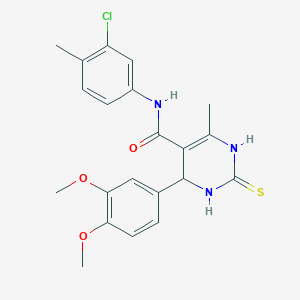![molecular formula C15H11N3O3S B5203748 methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate](/img/structure/B5203748.png)
methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate, also known as BTA-M, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate is not fully understood. However, studies have suggested that methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate exerts its biological activity by inhibiting various signaling pathways, including the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate has been found to exhibit various biochemical and physiological effects, including:
1. Inducing apoptosis: methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
2. Inhibiting cell proliferation: methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate has been found to inhibit the proliferation of cancer cells by blocking the cell cycle.
3. Modulating immune response: methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate has been shown to modulate the immune response by regulating the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate has several advantages and limitations for lab experiments, including:
Advantages:
1. High purity: methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate can be synthesized with high purity, which ensures the reproducibility of results.
2. Low toxicity: methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate has been found to exhibit low toxicity, which makes it a safe compound to work with.
3. Easy synthesis: methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate can be synthesized using a one-pot reaction, which makes it easy to produce in large quantities.
Limitations:
1. Limited solubility: methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate has limited solubility in water, which can make it difficult to work with in aqueous solutions.
2. Limited stability: methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate has been found to be unstable in the presence of light and air, which can affect its biological activity.
3. Limited bioavailability: methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate has been found to have limited bioavailability, which can limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate, including:
1. Development of novel derivatives: The synthesis of novel derivatives of methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate could lead to the discovery of compounds with improved biological activity.
2. Investigation of the mechanism of action: Further studies are needed to elucidate the mechanism of action of methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate, which could provide insights into its potential therapeutic applications.
3. In vivo studies: In vivo studies are needed to evaluate the pharmacokinetics and pharmacodynamics of methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate, which could provide valuable information for its clinical development.
4. Combination therapy: The combination of methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate with other anticancer drugs could lead to the development of more effective cancer treatments.
Conclusion:
methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate as a therapeutic agent.
Synthesemethoden
Methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate can be synthesized using a one-pot reaction of 2-aminobenzoic acid, methyl chloroformate, and 1,2,3-benzothiadiazole-5-carboxylic acid in the presence of triethylamine and dichloromethane. The reaction yields methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate as a white powder, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate has been extensively studied for its potential applications in various fields of scientific research, including:
1. Anticancer: methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt/mTOR signaling pathway.
2. Antibacterial: methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate has been found to exhibit antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
3. Antifungal: methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate has been shown to possess antifungal activity against Candida albicans and Aspergillus fumigatus.
4. Antioxidant: methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate has been found to possess antioxidant activity, which can protect cells from oxidative damage.
Eigenschaften
IUPAC Name |
methyl 2-(1,2,3-benzothiadiazole-5-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-21-15(20)10-4-2-3-5-11(10)16-14(19)9-6-7-13-12(8-9)17-18-22-13/h2-8H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNILRDLOFEEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)SN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1,2,3-benzothiadiazole-5-amido)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5203665.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5203666.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5203668.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5203672.png)
![1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5203675.png)
![3-iodo-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5203678.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5203684.png)

![2,4-dichloro-5-{[(4-methylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5203727.png)

![4-(5-bromo-2-methoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5203754.png)

![{4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol](/img/structure/B5203763.png)
![(3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5203767.png)